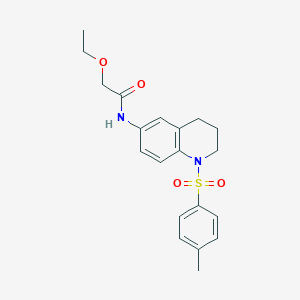

2-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” is a derivative of 1,2,3,4-tetrahydroisoquinoline . It belongs to a large group of natural products known as isoquinoline alkaloids . These compounds, both natural and synthetic, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs, which includes the compound , is typically achieved using the modified Pictet–Spengler reaction . This reaction is a commonly used synthetic strategy for constructing the core scaffold of these compounds .Molecular Structure Analysis

The molecular structure of this compound includes a toluenesulfonyl (tosyl) group, which is a univalent functional group with the chemical formula −SO2−C6H4−CH3 . It consists of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2−, with the open valence on sulfur .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its biological activities. For instance, all tetrahydroisoquinolines, including this compound, displayed cytotoxicity against MOLT-3 cell lines .Applications De Recherche Scientifique

Structural Aspects and Properties

Research on structurally related compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, reveals insights into the structural aspects and properties of salt and inclusion compounds. These studies have shown that interactions with mineral acids can lead to the formation of gels or crystalline solids, depending on the anionic structure of the acid. The fluorescence emission properties and crystal structures of these compounds have also been examined, indicating potential applications in materials science and molecular engineering (Karmakar, Sarma, & Baruah, 2007).

Antibiotic Properties

The discovery of new natural products from microbial sources, such as helquinoline, a tetrahydroquinoline derivative from Janibacter limosus, showcases the antibiotic potential of these compounds. Helquinoline, along with other secondary metabolites, exhibits high biological activity against bacteria and fungi, highlighting the relevance of tetrahydroquinoline derivatives in developing new antibiotics (Asolkar et al., 2004).

Synthesis and Medicinal Chemistry

The synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for the production of selective epidermal growth factor receptor (EGFR) kinase inhibitors, demonstrates the medicinal chemistry applications of these compounds. This process provides a basis for the development of anticancer, antimalarial, antidiabetic, and antiviral agents, showcasing the broad therapeutic potential of tetrahydroquinoline derivatives (Jiang et al., 2011).

Metabolism and Toxicology

Studies on the comparative metabolism of chloroacetamide herbicides and related metabolites in human and rat liver microsomes provide insights into the biotransformation and potential toxicological aspects of structurally related acetamide compounds. These findings are crucial for understanding the metabolic pathways and assessing the safety of these chemicals in agricultural applications (Coleman et al., 2000).

Orientations Futures

Propriétés

IUPAC Name |

2-ethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-3-26-14-20(23)21-17-8-11-19-16(13-17)5-4-12-22(19)27(24,25)18-9-6-15(2)7-10-18/h6-11,13H,3-5,12,14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNWWDFGDLPSEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2S,3R,4S,5R,6R)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2694420.png)

![5-(4-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2694421.png)

![ethyl 2-{[1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}acetate](/img/structure/B2694422.png)

![7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694424.png)

![3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694429.png)

![N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2694432.png)

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694433.png)

![N-(2-chloro-4-methylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2694435.png)